Cas no 21808-55-9 (Didesethylflurazepam)

Didesethylflurazepam structure
Didesethylflurazepam structure
商品名:Didesethylflurazepam
CAS番号:21808-55-9
MF:C17H15ClFN3O
メガワット:331.771906137466
CID:4852949

Didesethylflurazepam 化学的及び物理的性質

名前と識別子

    • Didesethylflurazepam
    • Dealkylflurazepam
    • Dideethylflurazepam
    • N,N-Bisdesethylflurazepam
    • 1-(2-Aminoethyl)-7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
    • BUJ3JOD7XF
    • 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-(2-aminoethyl)-7-chloro-5-(2-fluorophenyl)-
    • Didesethyl flurazepam
    • 2H-1,4-Benzodiazepin-2-one, 1-(2-aminoethyl)-7-chloro-5-(o-fluorophenyl)-1,3-dihydro-
    • 1-(2-ami
    • インチ: 1S/C17H15ClFN3O/c18-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)19)21-10-16(23)22(15)8-7-20/h1-6,9H,7-8,10,20H2
    • InChIKey: MVAUDJDXZPBWOW-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2=C(C=1)C(C1C=CC=CC=1F)=NCC(N2CCN)=O
    • BRN: 0706279

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 473
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 58.7

Didesethylflurazepam 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
DC Chemicals
DC7579-250mg
Didesethyl flurazepam
21808-55-9
250mg
$1000.0 2023-09-15
DC Chemicals
DC7579-100 mg
Didesethyl flurazepam
21808-55-9
100mg
$500.0 2022-02-28
DC Chemicals
DC7579-250 mg
Didesethyl flurazepam
21808-55-9
250mg
$1000.0 2022-02-28
DC Chemicals
DC7579-1 g
Didesethyl flurazepam
21808-55-9
1g
$2000.0 2022-02-28
DC Chemicals
DC7579-100mg
Didesethyl flurazepam
21808-55-9
100mg
$500.0 2023-09-15
DC Chemicals
DC7579-1g
Didesethyl flurazepam
21808-55-9
1g
$2000.0 2023-09-15

Didesethylflurazepam 関連文献

Didesethylflurazepamに関する追加情報

Didesethylflurazepam (CAS No. 21808-55-9): A Comprehensive Overview

Didesethylflurazepam, chemically designated as 1-(2-fluorophenyl)-6-(2-hydroxyethyl)-4-piperidinone, is a compound with the CAS number 21808-55-9. This derivative of flurazepam has garnered significant attention in the field of pharmaceutical chemistry and psychopharmacology due to its unique pharmacological properties and potential therapeutic applications. Flurazepam, a long-acting benzodiazepine, is primarily used for the treatment of insomnia and anxiety disorders. The metabolism of flurazepam yields desmethylflurazepam and, subsequently, didesethylflurazepam, which plays a crucial role in the pharmacokinetics and pharmacodynamics of the parent drug.

The chemical structure of Didesethylflurazepam features a fluorine atom at the 2-position of the phenyl ring and an ethyl group attached to the 6-position of the piperidine ring. This structural configuration contributes to its distinct pharmacological profile compared to other benzodiazepine derivatives. The presence of two ethyl groups at the 1-position and 6-position enhances its lipophilicity, facilitating better penetration across the blood-brain barrier. This property is particularly relevant in understanding its clinical efficacy and side effect profile.

Recent research has delved into the pharmacological mechanisms of Didesethylflurazepam, focusing on its interaction with benzodiazepine receptors in the central nervous system. Studies indicate that desmethylflurazepam and didesethylflurazepam exhibit a prolonged duration of action, which may contribute to the extended sedative and anxiolytic effects observed with flurazepam therapy. Unlike some shorter-acting benzodiazepines, these metabolites have a slower clearance rate, potentially reducing the risk of abrupt withdrawal symptoms upon discontinuation.

The metabolic pathways leading to the formation of Didesethylflurazepam from flurazepam involve cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19. Understanding these pathways is crucial for predicting drug-drug interactions and individual variability in metabolism. For instance, patients with genetic polymorphisms affecting these enzymes may exhibit altered levels of Didesethylflurazepam, influencing both therapeutic efficacy and potential adverse effects. This underscores the importance of personalized medicine approaches in optimizing benzodiazepine therapy.

In clinical settings, Didesethylflurazepam has been studied for its potential use in managing chronic insomnia and anxiety disorders characterized by persistent symptoms despite standard treatments. Preliminary findings suggest that it may offer a more sustained therapeutic window compared to immediate-release benzodiazepines, thereby improving patient compliance and reducing rebound insomnia upon treatment cessation. However, further clinical trials are necessary to fully elucidate its safety profile and optimal dosing regimens.

The synthesis of Didesethylflurazepam involves multi-step organic reactions, starting from fluorobenzene derivatives. Advanced synthetic methodologies have been developed to enhance yield and purity, ensuring high-quality pharmaceutical intermediates. These synthetic routes often incorporate protective group strategies to prevent unwanted side reactions, highlighting the complexity involved in producing such metabolically stable compounds.

From a regulatory perspective, compounds like Didesethylflurazepam are subject to stringent quality control measures to ensure consistency in pharmaceutical formulations. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to quantify these metabolites in biological matrices. Accurate determination is essential for monitoring therapeutic drug levels and detecting potential drug interactions.

The environmental impact of pharmaceutical metabolites like Didesethylflurazepam has also been a subject of interest. Studies have investigated their persistence in aquatic ecosystems and potential effects on non-target organisms. Efforts are underway to develop environmentally friendly disposal methods for expired or unused medications containing such compounds, minimizing ecological risks.

Future research directions include exploring novel derivatives of flurazepam that retain or enhance therapeutic benefits while reducing side effects associated with long-term use. Computational modeling techniques are being leveraged to predict binding affinities and metabolic stability, accelerating the discovery process for next-generation anxiolytics.

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